[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile
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Overview
Description
2-[(4-Nitrophenyl)amino]diazenylacetonitrile is an organic compound characterized by the presence of a nitrophenyl group, an amino group, and a diazenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)amino]diazenylacetonitrile typically involves the reaction of 4-nitroaniline with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under acidic or basic conditions to facilitate the formation of the diazenylacetonitrile linkage.
Industrial Production Methods
While specific industrial production methods for 2-[(4-Nitrophenyl)amino]diazenylacetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)amino]diazenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diazenylacetonitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the diazenylacetonitrile group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted diazenylacetonitrile compounds.
Scientific Research Applications
2-[(4-Nitrophenyl)amino]diazenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)amino]diazenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The diazenylacetonitrile moiety can interact with nucleophiles, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Shares the nitrophenyl group but lacks the diazenylacetonitrile moiety.
Diazenylacetonitrile: Contains the diazenylacetonitrile group but lacks the nitrophenyl group.
Uniqueness
2-[(4-Nitrophenyl)amino]diazenylacetonitrile is unique due to the combination of the nitrophenyl and diazenylacetonitrile groups, which confer distinct chemical and biological properties not found in the individual components.
Properties
CAS No. |
65479-07-4 |
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Molecular Formula |
C8H7N5O2 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-[(4-nitroanilino)diazenyl]acetonitrile |
InChI |
InChI=1S/C8H7N5O2/c9-5-6-10-12-11-7-1-3-8(4-2-7)13(14)15/h1-4H,6H2,(H,10,11) |
InChI Key |
AEQRSZGMHTVBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=NCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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